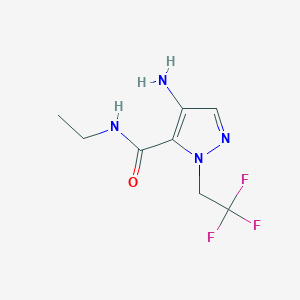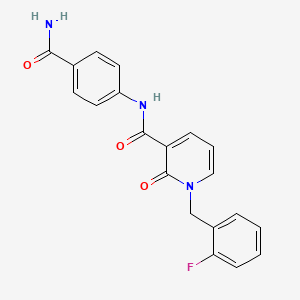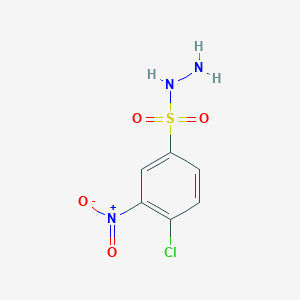![molecular formula C19H14F2N2O4 B2373790 4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide CAS No. 1359390-90-1](/img/structure/B2373790.png)
4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings . It includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring, in particular, can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and condensations .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
- Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, showing considerable activity against drug-sensitive and resistant MTB strains. These compounds, including modifications to the piperazine moiety, indicate a promising direction for antimycobacterial research (Lv et al., 2017).
Anti-Inflammatory and Analgesic Agents
- Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds as potential anti-inflammatory and analgesic agents. They showed high inhibitory activity on COX-2 selectivity, indicating their significance in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antisecretory and Cytoprotective Antiulcer Agents
- The synthesis of new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents has been explored. While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).
Antimicrobial Activity
- Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, emphasizing the relevance of piperazine modifications in enhancing biological activity (Fandaklı et al., 2012).
Anticancer Activity
- Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of piperazine modifications in cancer treatment (Kumar et al., 2013).
G Protein-Biased Dopaminergics
- The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core led to high-affinity dopamine receptor partial agonists. These compounds, favoring activation of G proteins over β-arrestin recruitment, indicate a novel approach to designing G protein-biased partial agonists for therapeutic applications (Möller et al., 2017).
Antituberculosis GyrB Inhibitors
- Thiazole-aminopiperidine hybrid analogues were designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing a strategic approach to antituberculosis drug development through molecular hybridization (Jeankumar et al., 2013).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Many imidazole-containing compounds are known to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its potential biological activities and therapeutic uses. Given the wide range of activities associated with imidazole-containing compounds, this could include areas such as antimicrobial therapy, cancer treatment, and more .
Propiedades
IUPAC Name |
methyl 6-fluoro-4-[2-(2-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(12-8-11(20)6-7-14(12)22-16)27-10-18(24)23-15-5-3-2-4-13(15)21/h2-9H,10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNBOBLLSTDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)


![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)


![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
